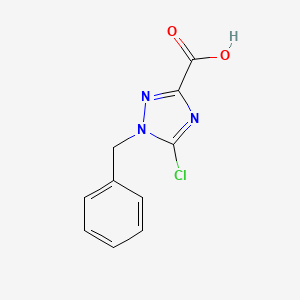

1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid

概要

説明

1-Benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family. This compound is characterized by the presence of a benzyl group, a chlorine atom, and a carboxylic acid functional group attached to a 1,2,4-triazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

準備方法

The synthesis of 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1,2,4-triazole derivatives, which can be obtained through the cyclization of appropriate precursors.

Benzylation: The benzyl group is introduced via benzylation reactions, often using benzyl halides in the presence of a base.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically involving the use of carbon dioxide or carboxylating agents.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

化学反応の分析

Substitution Reactions at the Chlorine Atom

The chlorine atom at position 5 undergoes nucleophilic substitution under mild to moderate conditions, enabling functionalization with oxygen-, sulfur-, or nitrogen-based nucleophiles.

Key Findings :

-

Reactions proceed via an aromatic nucleophilic substitution (SNAr) mechanism, facilitated by electron withdrawal from the triazole ring and carboxylic acid group .

-

Steric hindrance from the benzyl group limits substitution at position 1, directing reactivity to position 5.

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in standard acid-catalyzed reactions, forming esters, amides, and anhydrides.

Mechanistic Notes :

-

Esterification proceeds via acyl chloride intermediates when using SOCl2 .

-

Amide couplings employ carbodiimide-based activation to minimize racemization .

Functionalization of the Benzyl Group

The benzyl substituent undergoes hydrogenolysis, oxidation, or electrophilic substitution.

Applications :

-

Hydrogenolysis enables deprotection for further modifications at position 1 .

-

Brominated derivatives serve as intermediates for Suzuki-Miyaura cross-couplings .

Triazole Ring Modifications

The 1,2,4-triazole core participates in coordination chemistry and cycloadditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Metal coordination | Cu(OAc)2, MeOH, RT | Cu(II) complex | 91% | |

| [3+2] Cycloaddition | NaN3, CuI, DMF, 80°C | Fused triazolo-triazine derivatives | 67% |

Structural Insights :

-

X-ray crystallography confirms bidentate coordination via N2 and O of the carboxylic acid in metal complexes .

-

Cycloadditions exploit the electron-deficient nature of the triazole ring .

Stability and Reactivity Trends

-

pH Sensitivity : The carboxylic acid group deprotonates above pH 4.5, enhancing solubility but reducing electrophilicity .

-

Thermal Stability : Decomposes above 240°C via decarboxylation and triazole ring fragmentation.

-

Photoreactivity : UV irradiation induces C-Cl bond homolysis, forming radical intermediates .

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid is , with a molecular weight of approximately 203.20 g/mol. The compound features a triazole ring, which is known for its biological activity and ability to form coordination complexes with metals.

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial and fungal strains. Its mechanism of action may involve the inhibition of key enzymes or interference with cellular processes in pathogens .

Anticancer Properties

Triazole compounds have been investigated for their potential anticancer effects. Studies suggest that 1-benzyl-5-chloro-1H-1,2,4-triazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . This makes it a candidate for further development in cancer therapeutics.

Agricultural Applications

Herbicides and Fungicides

Triazoles are widely recognized in agriculture as effective fungicides. The application of this compound as a fungicide has shown promise in controlling plant diseases caused by fungi. Its effectiveness stems from its ability to disrupt fungal cell membrane synthesis and function .

Plant Growth Regulators

There is ongoing research into the use of triazole compounds as plant growth regulators. These compounds can modulate plant growth by affecting hormone levels or metabolic pathways, thus enhancing crop yield and resilience against environmental stressors .

Material Science Applications

Corrosion Inhibitors

The incorporation of triazole derivatives into coatings has been explored for their potential as corrosion inhibitors. The presence of nitrogen atoms in the triazole ring allows for effective adsorption on metal surfaces, providing protection against corrosive agents .

Polymer Chemistry

Triazoles are also being studied for their use in polymer chemistry. They can serve as cross-linking agents or functional additives that enhance the thermal and mechanical properties of polymers . This application is particularly relevant in developing advanced materials for aerospace and automotive industries.

Case Studies

作用機序

The mechanism of action of 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with the function of cellular components, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

1-Benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid can be compared with other similar compounds, such as:

1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid: This compound has a similar structure but differs in the position of the triazole ring.

3-Benzyl-5-chloro-1,2,3-triazole 1-oxide: This compound contains an additional oxygen atom, which may affect its chemical and biological properties.

1-Benzyl-4-chloro-1H-1,2,3-triazole-3-oxide: Another similar compound with a different substitution pattern on the triazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which contribute to its distinct chemical and biological properties.

生物活性

1-Benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound belonging to the triazole family. Its structure includes a benzyl group, a chlorine atom, and a carboxylic acid functional group attached to a 1,2,4-triazole ring. This unique configuration makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Antimicrobial Properties

Research has indicated that compounds within the triazole family exhibit significant antimicrobial activity. Specifically, this compound has been investigated for its potential to inhibit various bacterial and fungal strains. The compound's mechanism of action may involve disrupting the synthesis of nucleic acids or interfering with cellular metabolism .

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated efficacy against viruses such as SARS-CoV and hepatitis C virus. The compound's ability to inhibit viral replication is attributed to its interaction with viral proteins and enzymes .

Case Study: SARS-CoV Inhibition

A study focusing on triazole derivatives reported that certain modifications to the triazole ring enhance antiviral activity against SARS-CoV. The derivatives exhibited IC50 values in the low micromolar range, suggesting that structural variations can significantly impact biological efficacy .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor , particularly against key enzymes involved in disease pathways. For example, it has been noted that triazole derivatives can inhibit proteases critical for viral replication .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes essential for microbial growth and viral replication.

- Cellular Interaction : It may disrupt cellular processes by interfering with nucleic acid synthesis or protein function.

Summary of Mechanism

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits key enzymes involved in microbial and viral processes. |

| Disruption of Nucleic Acids | Interferes with nucleic acid synthesis in pathogens. |

Synthesis Pathway

The synthesis of this compound generally involves:

- Preparation of Triazole Derivatives : Cyclization of appropriate precursors.

- Benzylation : Introduction of the benzyl group via reactions with benzyl halides.

- Carboxylation : Addition of the carboxylic acid group using carbon dioxide or other carboxylating agents .

| Property | Value |

|---|---|

| Molecular Formula | C10H8ClN3O2 |

| IUPAC Name | This compound |

| InChI Key | GJXQCBFRUQITFG-UHFFFAOYSA-N |

特性

IUPAC Name |

1-benzyl-5-chloro-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-10-12-8(9(15)16)13-14(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXQCBFRUQITFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC(=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。